5-fluorobenzofuran-2-carboxylic Acid
CAS No.: 89197-62-6
Cat. No.: VC21294326
Molecular Formula: C9H5FO3
Molecular Weight: 180.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89197-62-6 |
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Molecular Formula | C9H5FO3 |
Molecular Weight | 180.13 g/mol |
IUPAC Name | 5-fluoro-1-benzofuran-2-carboxylic acid |
Standard InChI | InChI=1S/C9H5FO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) |
Standard InChI Key | HITUZQPFDWNUHA-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1F)C=C(O2)C(=O)O |
Canonical SMILES | C1=CC2=C(C=C1F)C=C(O2)C(=O)O |
Introduction
Chemical Identity and Structure
Molecular Characteristics
5-Fluorobenzofuran-2-carboxylic acid is identified by the CAS registry number 89197-62-6. It possesses the molecular formula C₉H₅FO₃ with a calculated molecular weight of 180.13 g/mol . The compound features a benzofuran core structure with a fluorine atom at the 5-position and a carboxylic acid group at the 2-position. This arrangement of functional groups creates a molecule with specific reactivity patterns and potential for further derivatization.
Chemical Identifiers and Structural Representation
The compound can be represented by various chemical identifiers as detailed in Table 1, providing standardized ways to reference the molecule across different chemical databases and literature.
Table 1: Chemical Identifiers of 5-Fluorobenzofuran-2-carboxylic Acid
Identifier Type | Value |
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CAS Number | 89197-62-6 |
IUPAC Name | 5-fluoro-1-benzofuran-2-carboxylic acid |
Molecular Formula | C₉H₅FO₃ |
Molecular Weight | 180.13 g/mol |
InChI | InChI=1S/C9H5FO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) |
InChIKey | HITUZQPFDWNUHA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1F)C=C(O2)C(=O)O |
The structure of 5-fluorobenzofuran-2-carboxylic acid consists of a benzene ring fused with a furan ring, creating the benzofuran core. The fluorine substituent at position 5 affects the electron distribution across the benzene portion, while the carboxylic acid at position 2 provides a reactive site for further chemical modifications and potential hydrogen bonding interactions in biological systems.
Physical and Chemical Properties
Physical Properties
5-Fluorobenzofuran-2-carboxylic acid typically appears as a white to off-white crystalline solid at room temperature. The presence of the carboxylic acid group contributes to its acidic character, while the fluorine substituent enhances the compound's lipophilicity compared to its non-fluorinated analog. These properties significantly impact its solubility profile and potential pharmaceutical applications.
Spectroscopic Characteristics
The compound exhibits characteristic spectroscopic features that facilitate its identification and structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive patterns for the aromatic protons and the acidic proton of the carboxylic group. The presence of fluorine also creates specific splitting patterns in both proton and carbon NMR spectra due to F-H and F-C coupling, respectively. Infrared spectroscopy typically shows characteristic absorption bands for the carboxylic acid group (approximately 1700 cm⁻¹ for C=O stretching) and carbon-fluorine bond (approximately 1100-1250 cm⁻¹) .
Synthesis Methods
Perkin Rearrangement
One of the most efficient methods for synthesizing benzofuran-2-carboxylic acid derivatives, including the 5-fluoro variant, is the Perkin rearrangement reaction. This approach involves the transformation of 3-halocoumarins into benzofuran-2-carboxylic acids via a ring contraction rearrangement in the presence of a base such as sodium hydroxide in alcoholic solvents .
The mechanism of this rearrangement involves:
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Base-catalyzed ring fission of the 3-halocoumarin
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Formation of a phenoxide anion
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Nucleophilic attack on the vinyl halide to form the benzofuran moiety
The reaction has been significantly improved through the application of microwave-assisted techniques, which dramatically reduce reaction times from approximately 3 hours to just 5 minutes while maintaining very high yields (95-99%) .
Oxidation of Telomeric Alcohols
Another synthetic route to fluorinated benzofuran-2-carboxylic acids involves the oxidation of telomeric alcohols. This approach can be particularly useful for introducing the fluorine substituent at specific positions of the benzofuran ring system. The oxidation process typically employs oxidizing agents such as potassium permanganate or chromium-based reagents to convert the alcohol functionality to the corresponding carboxylic acid .
Synthetic Optimization
Recent advances in synthetic methodology have focused on improving the efficiency and sustainability of benzofuran-2-carboxylic acid synthesis. Table 2 summarizes comparative data on different synthetic approaches to benzofuran-2-carboxylic acid derivatives.
Table 2: Comparison of Synthetic Methods for Benzofuran-2-carboxylic Acid Derivatives
Method | Reaction Time | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Conventional Perkin Rearrangement | ~3 hours | 70-85 | Well-established, reliable | Time-consuming, moderate yields |
Microwave-Assisted Perkin Rearrangement | 5 minutes | 95-99 | Very rapid, excellent yields | Requires specialized equipment |
Telomeric Alcohol Oxidation | 1-2 hours | 65-80 | Direct introduction of substituents | Variable regioselectivity |
Decarboxylative Coupling | 12-24 hours | 60-75 | Versatile functionalization | Complex reagents, longer reaction times |
Biological Activities and Applications
Pharmacological Properties
Benzofuran-2-carboxylic acid derivatives, including the 5-fluoro variant, have demonstrated significant biological activities. The incorporation of fluorine at the 5-position can enhance metabolic stability and alter the electronic properties of the molecule, potentially improving its binding affinity to biological targets .
Research indicates that compounds with similar structures have shown potential in the following therapeutic areas:
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Anticancer activity: Benzofuran-2-carboxylic acid derivatives can inhibit various cancer-related enzymes and signaling pathways, making them candidates for anticancer drug development.
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Central nervous system disorders: These compounds have demonstrated effects on neurotransmitter systems relevant to neurological and psychiatric conditions .
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Antimicrobial activity: Some benzofuran derivatives exhibit activity against bacterial and fungal pathogens.
Research Applications and Developments
Medicinal Chemistry Applications
The 5-fluorobenzofuran-2-carboxylic acid scaffold serves as an important building block in medicinal chemistry. The carboxylic acid functionality provides a convenient handle for derivatization through formation of amides, esters, and other functional groups, enabling the creation of compound libraries for structure-activity relationship studies.
Research has shown that benzofuran-2-carboxylic acids are important in developing biologically active molecules with potential applications in treating cancer and central nervous system disorders . The fluorine substitution can enhance drug-like properties by:
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Improving metabolic stability by blocking potential sites of oxidative metabolism
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Enhancing binding interactions through hydrogen bonding and lipophilic effects
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Modifying the electronic properties of the molecule, affecting its reactivity and binding characteristics
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Potentially improving blood-brain barrier penetration for CNS-targeted compounds
Synthetic Intermediate Applications
5-Fluorobenzofuran-2-carboxylic acid serves as a versatile synthetic intermediate for preparing more complex molecules. The carboxylic acid functionality can undergo various transformations, including:
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Esterification to form corresponding esters, such as ethyl 5-fluorobenzofuran-2-carboxylate
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Amidation to create amide derivatives with diverse pharmacological profiles
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Reduction to aldehydes or alcohols
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Decarboxylative coupling reactions for introducing other functional groups
Recent research has explored carboxylic acids as adaptive functional groups that can undergo diverse transformations, including alkylation, arylation, amination, and trifluoromethylation through metallaphotoredox catalysis . These methodologies might be applicable to 5-fluorobenzofuran-2-carboxylic acid, expanding its utility in organic synthesis.
Comparison with Related Compounds
Understanding the properties of 5-fluorobenzofuran-2-carboxylic acid in relation to structurally similar compounds provides insights into structure-activity relationships. Table 3 compares key features of 5-fluorobenzofuran-2-carboxylic acid with related heterocyclic carboxylic acids.
Table 3: Comparison of 5-Fluorobenzofuran-2-carboxylic Acid with Related Compounds
Future Research Directions
Synthetic Methodology Development
Future research might focus on developing more efficient and environmentally friendly methods for synthesizing 5-fluorobenzofuran-2-carboxylic acid. Potential areas of investigation include:
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Flow chemistry approaches for continuous production
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Biocatalytic methods utilizing enzymes for selective transformations
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Photocatalytic methodologies for C-H functionalization and fluorination
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Green chemistry approaches to minimize waste and reduce the use of hazardous reagents
Recent advances in photocatalytic defluorinative coupling reactions could potentially be adapted for the synthesis or modification of fluorinated benzofurans, providing new routes to these valuable compounds.
Pharmacological Investigations
Given the potential biological activities of benzofuran derivatives, further investigation into the specific pharmacological properties of 5-fluorobenzofuran-2-carboxylic acid and its derivatives is warranted. Areas of interest might include:
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Detailed binding studies with potential therapeutic targets
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Structure-activity relationship studies through systematic modification of the scaffold
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In vivo efficacy and toxicity studies of promising derivatives
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Exploration of potential synergistic effects with established therapeutic agents
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